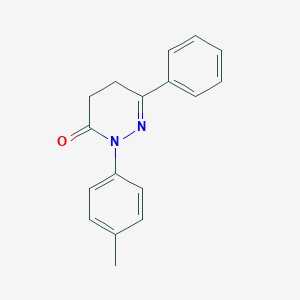
2-(4-methylphenyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylphenyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPDP or MPDPH, and it is a member of the pyridazinone family of compounds.
科学的研究の応用
MPDP has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic activities in animal models. MPDP has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The exact mechanism of action of MPDP is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory cytokines. MPDP has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
MPDP has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It also inhibits the activation of nuclear factor kappa B (NF-kB), which is a key regulator of inflammation. MPDP has been found to reduce pain and fever in animal models, which is consistent with its analgesic and antipyretic activities.
実験室実験の利点と制限
MPDP is a relatively stable compound that can be easily synthesized in the laboratory. It has been extensively studied in animal models and has shown promising results in various therapeutic applications. However, its potential toxicity and side effects have not been fully evaluated, and further studies are needed to determine its safety and efficacy in humans.
将来の方向性
There are several potential future directions for research on MPDP. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. MPDP has been shown to have neuroprotective effects and may be useful in preventing or slowing the progression of these diseases.
Another area of interest is the development of new synthetic methods for MPDP that are more efficient and environmentally friendly. This could lead to the production of MPDP on a larger scale and at a lower cost.
In conclusion, MPDP is a chemical compound that has shown promising results in various therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully evaluate its safety and efficacy in humans and to explore its potential in new therapeutic applications.
合成法
The synthesis of MPDP involves the condensation of 4-methylbenzaldehyde and phenylhydrazine in the presence of acetic anhydride. The resulting product is then treated with hydrochloric acid to give MPDP as a white crystalline solid. This method has been optimized to produce high yields of MPDP with excellent purity.
特性
製品名 |
2-(4-methylphenyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone |
|---|---|
分子式 |
C17H16N2O |
分子量 |
264.32 g/mol |
IUPAC名 |
2-(4-methylphenyl)-6-phenyl-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C17H16N2O/c1-13-7-9-15(10-8-13)19-17(20)12-11-16(18-19)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
InChIキー |
CLWUSQCXNDAZKO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CCC(=N2)C3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)CCC(=N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B257680.png)

![N-[1-(2-adamantyl)ethyl]-3-phenylacrylamide](/img/structure/B257690.png)
![3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B257692.png)
![6-(Piperidin-1-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B257694.png)


![N-[1-(tert-butylamino)-2-oxo-2-phenylethyl]benzamide](/img/structure/B257706.png)
![(4E)-4-[(2,5-dimethylphenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B257711.png)
![1-[5-(2H-chromen-3-ylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B257712.png)
![N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide](/img/structure/B257713.png)
![N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide](/img/structure/B257716.png)

![6-[(Benzyl-methyl-amino)-methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4](/img/structure/B257719.png)